Cas no 1025680-72-1 (1-((4-(Tert-butyl)phenyl)sulfonyl)-2-((3,5-bis(trifluoromethyl)phenyl)amino)-1-nitroethene)
1-((4-(Tert-butyl)phenyl)sulfonyl)-2-((3,5-bis(trifluoromethyl)phenyl)amino)-1-nitroethene Chemical and Physical Properties
Names and Identifiers
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- N-[(E)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline
- 1-((4-(TERT-BUTYL)PHENYL)SULFONYL)-2-((3,5-BIS(TRIFLUOROMETHYL)PHENYL)AMINO)-1-NITROETHENE
- 1-((4-(Tert-butyl)phenyl)sulfonyl)-2-((3,5-bis(trifluoromethyl)phenyl)amino)-1-nitroethene
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- MDL: MFCD03410390
- Inchi: 1S/C20H18F6N2O4S/c1-18(2,3)12-4-6-16(7-5-12)33(31,32)17(28(29)30)11-27-15-9-13(19(21,22)23)8-14(10-15)20(24,25)26/h4-11,27H,1-3H3/b17-11+
- InChI Key: QWSIHJOWAUEGAC-GZTJUZNOSA-N
- SMILES: S(/C(=C/NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)/[N+](=O)[O-])(C1C=CC(=CC=1)C(C)(C)C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 33
- Rotatable Bond Count: 5
- Complexity: 807
- XLogP3: 6.9
- Topological Polar Surface Area: 100
1-((4-(Tert-butyl)phenyl)sulfonyl)-2-((3,5-bis(trifluoromethyl)phenyl)amino)-1-nitroethene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB161279-1 g |
1-((4-(tert-Butyl)phenyl)sulfonyl)-2-((3,5-bis(trifluoromethyl)phenyl)amino)-1-nitroethene; . |
1025680-72-1 | 1 g |
€211.30 | 2023-07-20 | ||
| abcr | AB161279-5 g |
1-((4-(tert-Butyl)phenyl)sulfonyl)-2-((3,5-bis(trifluoromethyl)phenyl)amino)-1-nitroethene; . |
1025680-72-1 | 5 g |
€377.50 | 2023-07-20 | ||
| abcr | AB161279-10 g |
1-((4-(tert-Butyl)phenyl)sulfonyl)-2-((3,5-bis(trifluoromethyl)phenyl)amino)-1-nitroethene; . |
1025680-72-1 | 10 g |
€482.50 | 2023-07-20 | ||
| abcr | AB161279-1g |
1-((4-(tert-Butyl)phenyl)sulfonyl)-2-((3,5-bis(trifluoromethyl)phenyl)amino)-1-nitroethene; . |
1025680-72-1 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB161279-5g |
1-((4-(tert-Butyl)phenyl)sulfonyl)-2-((3,5-bis(trifluoromethyl)phenyl)amino)-1-nitroethene; . |
1025680-72-1 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB161279-10g |
1-((4-(tert-Butyl)phenyl)sulfonyl)-2-((3,5-bis(trifluoromethyl)phenyl)amino)-1-nitroethene; . |
1025680-72-1 | 10g |
€482.50 | 2024-06-10 |
1-((4-(Tert-butyl)phenyl)sulfonyl)-2-((3,5-bis(trifluoromethyl)phenyl)amino)-1-nitroethene Suppliers
1-((4-(Tert-butyl)phenyl)sulfonyl)-2-((3,5-bis(trifluoromethyl)phenyl)amino)-1-nitroethene Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 1-((4-(Tert-butyl)phenyl)sulfonyl)-2-((3,5-bis(trifluoromethyl)phenyl)amino)-1-nitroethene
Research Brief on 1-((4-(Tert-butyl)phenyl)sulfonyl)-2-((3,5-bis(trifluoromethyl)phenyl)amino)-1-nitroethene (CAS: 1025680-72-1)
Recent studies on the compound 1-((4-(Tert-butyl)phenyl)sulfonyl)-2-((3,5-bis(trifluoromethyl)phenyl)amino)-1-nitroethene (CAS: 1025680-72-1) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This nitroethene derivative has garnered attention due to its unique structural features, including the presence of a sulfonyl group, a nitroethene moiety, and trifluoromethyl-substituted aromatic rings, which contribute to its biological activity and pharmacological properties.
The primary focus of current research has been on elucidating the mechanism of action of this compound, particularly its interaction with specific biological targets. Preliminary findings suggest that it exhibits inhibitory activity against certain enzymes involved in inflammatory pathways, making it a promising candidate for the development of anti-inflammatory drugs. Additionally, its ability to modulate protein-protein interactions has been explored in the context of cancer therapy.
In a recent study published in the Journal of Medicinal Chemistry, researchers employed molecular docking and kinetic assays to investigate the binding affinity of this compound to its putative targets. The results indicated a high selectivity for the target enzyme, with an IC50 value in the nanomolar range. Furthermore, in vitro studies demonstrated significant reduction in inflammatory markers in cell cultures treated with the compound, supporting its potential therapeutic application.
Another area of interest is the compound's pharmacokinetic profile. Studies have shown that it possesses favorable absorption and distribution characteristics, although its metabolism and excretion pathways require further investigation. The presence of the trifluoromethyl groups is believed to enhance its metabolic stability, thereby prolonging its half-life in vivo.
Despite these promising findings, challenges remain in optimizing the compound's efficacy and minimizing potential off-target effects. Current research efforts are directed towards structural modifications to improve its bioavailability and reduce toxicity. Collaborative projects between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical development.
In conclusion, 1-((4-(Tert-butyl)phenyl)sulfonyl)-2-((3,5-bis(trifluoromethyl)phenyl)amino)-1-nitroethene represents a compelling area of research in chemical biology. Its unique structural attributes and promising biological activity warrant further investigation to fully realize its therapeutic potential. Future studies should focus on elucidating its detailed mechanism of action, optimizing its pharmacological properties, and evaluating its safety profile in animal models.
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